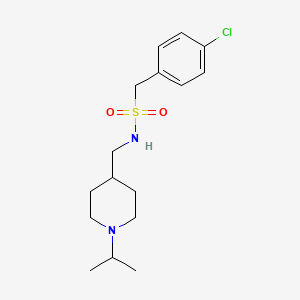

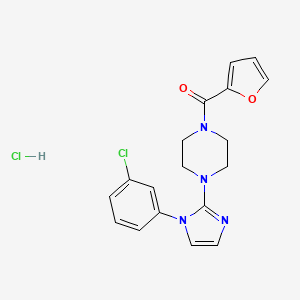

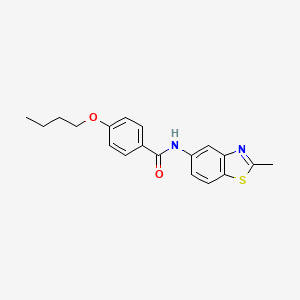

![molecular formula C10H8N4O4 B2775369 [3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 197293-86-0](/img/structure/B2775369.png)

[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 4-Nitrophenylacetic acid . 4-Nitrophenylacetic acid is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

While specific synthesis methods for “[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid” are not available, 3-Nitrophenylacetic acid is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent in acetone .Aplicaciones Científicas De Investigación

Organic Synthesis

2-Nitrophenylacetic acid: , a related compound, is used in organic synthesis, particularly as a protecting group for primary alcohols . The alcohol can be esterified with 2-nitrophenylacetic acid, which can then be selectively removed using zinc and ammonium chloride . This process is compatible with other alcohol protecting groups and is crucial for complex organic synthesis.

Precursor for Heterocycles

The same compound serves as a precursor for many heterocycles. Complete reduction yields anilines, which can cyclize to form lactams, essential structures in many biologically active molecules . Partial reductive cyclization forms hydroxamic acids, which are valuable in medicinal chemistry.

Herbicide Development

2-Nitrophenylacetic acid has been utilized as an herbicide. Its structural features allow it to interfere with plant growth processes, making it a candidate for controlling unwanted vegetation .

Anticancer Research

The compound is a precursor of quindoline , which itself does not have many practical applications. However, quindoline derivatives are studied as potential enzyme inhibitors and anticancer agents .

Biological Activity Studies

Indole derivatives, which share a similar structural motif with the compound , have a broad spectrum of biological activities. They are investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmaceutical Applications

The indole scaffold, found in many synthetic drug molecules, binds with high affinity to multiple receptors. This makes derivatives of the compound valuable for developing new therapeutic agents .

Enzyme Inhibitor Development

Modifications of indole derivatives, akin to the compound , are explored for their potential as enzyme inhibitors. This application is significant in the development of drugs targeting specific metabolic pathways .

Antiviral Agent Research

Specific indole derivatives have shown inhibitory activity against influenza A and other viruses. This suggests that similar compounds, including the one you’re interested in, could be synthesized and tested for antiviral properties .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c15-9(16)5-8-11-10(13-12-8)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2,(H,15,16)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDWBRMRYFQHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

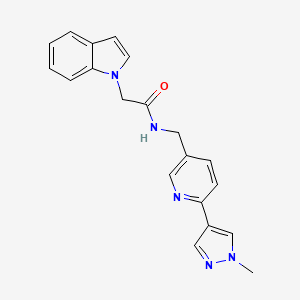

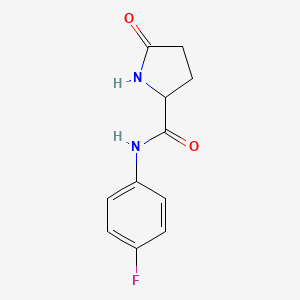

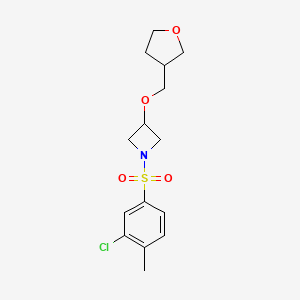

![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)

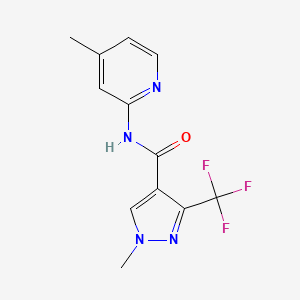

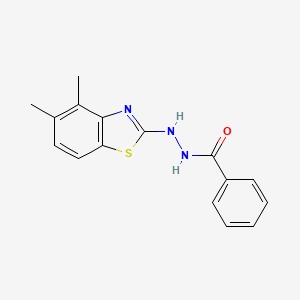

![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)

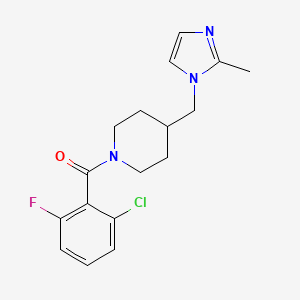

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)